molecular formula C11H13NO2 B8625600 (1)-3,4-Dihydro-3-(methylamino)-1-benzoxepin-5(2H)-one CAS No. 77956-95-7

(1)-3,4-Dihydro-3-(methylamino)-1-benzoxepin-5(2H)-one

Cat. No. B8625600
Key on ui cas rn: 77956-95-7
M. Wt: 191.23 g/mol
InChI Key: BPQVCZBLBPZORI-UHFFFAOYSA-N
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Patent
US04279904

Procedure details

To a boiling solution of 80 g (0.5 mole) rac.-3-methylamino-3,4-dihydro-1-benzoxepin-5-(2H)-one in a mixture of 550 ml toluene and 300 ml hexane, 550 ml of a 1 molar solution of lithium-tri-sec.-butylborohydride in tetrahydrofuran are added in drops, so that the solution is maintained boiling. Following the completion of the addition, the mixture is heated to boiling for another hour. After cooling, the mixture is acidified by the drop-wise addition of methanolic hydrochloric acid. The methanol phase is then separated and the toluene/hexane mixture is again extracted with hydrochloric acid in methanol. The extracts are evaporated, taken up with dichloromethane and a solution (10%) of sodium carbonate, the organic phase washed with saturated sodium chloride, dried over sodium sulfate and evaporated to dryness. 67.6 g (70% of the theoretical yield) of rac.-2,3,4,5-tetrahydro-3-methylamino-1-benzoxepin-5-ol are obtained in the form of an oily residue, wherein rac.-cis-2,3,4,5-tetrahydro-3-methylamino-1-benzoxepin-5-ol predominates with 82 parts for 18 parts of rac.-trans-2,3,4,5 -tetrahydro-3-methylamino-1-benzoxepin-5-ol. The compounds may be separated and identified as described hereinabove.
Quantity
80 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium tri-sec.-butylborohydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH:3]1[CH2:9][C:8](=[O:10])[C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[O:5][CH2:4]1.[Li].C([BH-](C(CC)C)C(CC)C)(CC)C.Cl>C1(C)C=CC=CC=1.CCCCCC.O1CCCC1>[CH3:1][NH:2][CH:3]1[CH2:9][CH:8]([OH:10])[C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[O:5][CH2:4]1 |f:1.2,^1:14|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
CNC1COC2=C(C(C1)=O)C=CC=C2
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
lithium tri-sec.-butylborohydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li].C(C)(CC)[BH-](C(C)CC)C(C)CC
Name
Quantity
550 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added in drops, so that the solution
TEMPERATURE
Type
TEMPERATURE
Details
is maintained
ADDITION
Type
ADDITION
Details
the completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
WAIT
Type
WAIT
Details
to boiling for another hour
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The methanol phase is then separated
EXTRACTION
Type
EXTRACTION
Details
the toluene/hexane mixture is again extracted with hydrochloric acid in methanol
CUSTOM
Type
CUSTOM
Details
The extracts are evaporated
WASH
Type
WASH
Details
a solution (10%) of sodium carbonate, the organic phase washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CNC1COC2=C(C(C1)O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04279904

Procedure details

To a boiling solution of 80 g (0.5 mole) rac.-3-methylamino-3,4-dihydro-1-benzoxepin-5-(2H)-one in a mixture of 550 ml toluene and 300 ml hexane, 550 ml of a 1 molar solution of lithium-tri-sec.-butylborohydride in tetrahydrofuran are added in drops, so that the solution is maintained boiling. Following the completion of the addition, the mixture is heated to boiling for another hour. After cooling, the mixture is acidified by the drop-wise addition of methanolic hydrochloric acid. The methanol phase is then separated and the toluene/hexane mixture is again extracted with hydrochloric acid in methanol. The extracts are evaporated, taken up with dichloromethane and a solution (10%) of sodium carbonate, the organic phase washed with saturated sodium chloride, dried over sodium sulfate and evaporated to dryness. 67.6 g (70% of the theoretical yield) of rac.-2,3,4,5-tetrahydro-3-methylamino-1-benzoxepin-5-ol are obtained in the form of an oily residue, wherein rac.-cis-2,3,4,5-tetrahydro-3-methylamino-1-benzoxepin-5-ol predominates with 82 parts for 18 parts of rac.-trans-2,3,4,5 -tetrahydro-3-methylamino-1-benzoxepin-5-ol. The compounds may be separated and identified as described hereinabove.
Quantity
80 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium tri-sec.-butylborohydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH:3]1[CH2:9][C:8](=[O:10])[C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[O:5][CH2:4]1.[Li].C([BH-](C(CC)C)C(CC)C)(CC)C.Cl>C1(C)C=CC=CC=1.CCCCCC.O1CCCC1>[CH3:1][NH:2][CH:3]1[CH2:9][CH:8]([OH:10])[C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[O:5][CH2:4]1 |f:1.2,^1:14|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
CNC1COC2=C(C(C1)=O)C=CC=C2
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
lithium tri-sec.-butylborohydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li].C(C)(CC)[BH-](C(C)CC)C(C)CC
Name
Quantity
550 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added in drops, so that the solution
TEMPERATURE
Type
TEMPERATURE
Details
is maintained
ADDITION
Type
ADDITION
Details
the completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
WAIT
Type
WAIT
Details
to boiling for another hour
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The methanol phase is then separated
EXTRACTION
Type
EXTRACTION
Details
the toluene/hexane mixture is again extracted with hydrochloric acid in methanol
CUSTOM
Type
CUSTOM
Details
The extracts are evaporated
WASH
Type
WASH
Details
a solution (10%) of sodium carbonate, the organic phase washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CNC1COC2=C(C(C1)O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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